molecular formula C10H14FNO B1374363 2-(5-Amino-2-fluorophenyl)butan-2-ol CAS No. 1374771-56-8

2-(5-Amino-2-fluorophenyl)butan-2-ol

Cat. No.: B1374363
CAS No.: 1374771-56-8
M. Wt: 183.22 g/mol
InChI Key: RRTWSMIGBZCAPT-UHFFFAOYSA-N
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Description

2-(5-Amino-2-fluorophenyl)butan-2-ol is an organic compound that features both an amino group and a fluorine atom attached to a phenyl ring, along with a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-2-fluorophenyl)butan-2-ol can be achieved through several methods. One common approach involves the reaction of 5-amino-2-fluorobenzaldehyde with a suitable Grignard reagent, followed by reduction to yield the desired alcohol. Another method includes the use of catalytic hydrogenation of the corresponding nitro compound to introduce the amino group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes, utilizing palladium or platinum catalysts under controlled conditions to ensure high yield and purity. The choice of solvents and reaction conditions is optimized to facilitate efficient production while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-2-fluorophenyl)butan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-Amino-2-fluorophenyl)butan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism by which 2-(5-Amino-2-fluorophenyl)butan-2-ol exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Amino-2-fluorophenyl)methanol
  • 2-(5-Amino-2-fluorophenyl)ethanol
  • 2-(5-Amino-2-fluorophenyl)propan-2-ol

Uniqueness

2-(5-Amino-2-fluorophenyl)butan-2-ol is unique due to its specific structural features, including the butanol side chain and the presence of both an amino group and a fluorine atom. These characteristics confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(5-amino-2-fluorophenyl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO/c1-3-10(2,13)8-6-7(12)4-5-9(8)11/h4-6,13H,3,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRTWSMIGBZCAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=C(C=CC(=C1)N)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601235575
Record name 5-Amino-α-ethyl-2-fluoro-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374771-56-8
Record name 5-Amino-α-ethyl-2-fluoro-α-methylbenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374771-56-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-α-ethyl-2-fluoro-α-methylbenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601235575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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